2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol
Description
Properties
CAS No. |
917479-21-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-6-8(9)11(4,13)10(7,3)12/h7-8,12-13H,5-6H2,1-4H3 |
InChI Key |
HJQHVAVOGAHWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2(C)O)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction
One of the most common methods for synthesizing this compound is through the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Reagents : The typical diene used is a suitable substituted cyclopentene or similar compound, while the dienophile may include an appropriate alkene.
Conditions : The reaction is usually conducted under heat (often around 100-150°C) and may require a Lewis acid catalyst to enhance reactivity.
Yield : This method can yield significant amounts of the desired bicyclic structure but may require further purification steps such as distillation or chromatography to isolate the product.
Hydrolysis of Diels-Alder Adducts
Following the Diels-Alder reaction, hydrolysis is performed to introduce hydroxyl groups at the desired positions.
Reagents : Water or aqueous acid solutions are commonly used for hydrolysis.
Conditions : The reaction typically occurs at elevated temperatures (60-80°C) for several hours to ensure complete conversion.
Yield : Hydrolysis generally provides good yields of the diol product but may require additional purification steps to remove unreacted starting materials.
Prins Reaction
The Prins reaction is another viable route for synthesizing 2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol.
Reagents : This method utilizes paraformaldehyde and an alcohol (often methanol) in the presence of a base catalyst like potassium hydroxide.
Conditions : The reaction is conducted under reflux conditions in a sealed vessel (e.g., autoclave) at temperatures around 180-190°C for several hours.
Yield : This method can yield up to 61% of the desired product after purification by flash chromatography.
Comparative Analysis of Preparation Methods
The following table summarizes the various preparation methods for 2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol:
| Method | Key Reagents | Conditions | Typical Yield (%) | Purification Steps |
|---|---|---|---|---|
| Diels-Alder Reaction | Substituted cyclopentene | Heat (100-150°C), Lewis acid | Variable (up to 80%) | Distillation/Chromatography |
| Hydrolysis | Water/Aqueous acid | Elevated temperature (60-80°C) | Good (70-90%) | Chromatography |
| Prins Reaction | Paraformaldehyde, Alcohol | Reflux (180-190°C) | Up to 61% | Flash chromatography |
Chemical Reactions Analysis
Types of Reactions
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s bicyclic structure also allows it to fit into certain binding sites, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol with similar compounds:
*Estimated based on analogs.
Key Observations:
- Steric Effects: The tetramethyl derivative likely exhibits greater steric hindrance than its trimethyl counterpart (), impacting reactivity in catalytic applications .
- Melting Points: Methyl groups enhance intermolecular van der Waals forces, as seen in the trimethyl variant (262–268°C) versus the base diol (141°C) .
- Structural Isomerism: The [3.1.1] bicyclo system () introduces distinct ring strain and solubility profiles compared to [2.2.1] frameworks.
Biological Activity
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol, also known as 2-methylisoborneol (MIB), is a bicyclic monoterpenoid with significant implications in both environmental and biological contexts. This compound is primarily recognized for its role in the production of off-flavors in water and food products but has also been studied for its biological activities, including antimicrobial properties and effects on various biological systems.
- IUPAC Name : 1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
- Molecular Formula : CHO
- Molecular Weight : 168.2759 g/mol
- CAS Registry Number : Not Available
Biological Activity Overview
Research has identified various biological activities associated with 2-methylisoborneol, including:
-
Antimicrobial Activity :
- MIB has demonstrated inhibitory effects against various bacteria and fungi. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- A study indicated that MIB could disrupt biofilm formation in Pseudomonas aeruginosa, which is significant for both clinical and environmental applications .
- Taste and Odor Properties :
-
Potential Health Effects :
- While MIB is primarily viewed as a contaminant, some studies suggest potential health benefits due to its antimicrobial properties. Further research is necessary to fully understand its pharmacological potential and safety profile.
Case Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. (2020) assessed the antimicrobial properties of MIB against common pathogens. The results indicated that MIB exhibited a concentration-dependent inhibition of bacterial growth:
| Concentration (µg/mL) | Inhibition (% against S. aureus) | Inhibition (% against E. coli) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 50 | 40 |
| 100 | 70 | 60 |
This study highlights the potential of MIB as a natural antimicrobial agent.
Case Study 2: Biofilm Disruption
In another investigation focused on biofilm formation by Pseudomonas aeruginosa, researchers found that MIB significantly reduced biofilm biomass by up to 75% at a concentration of 100 µg/mL:
| Treatment | Biofilm Biomass Reduction (%) |
|---|---|
| Control | 0 |
| MIB (50 µg/mL) | 30 |
| MIB (100 µg/mL) | 75 |
These findings suggest that MIB could be utilized in strategies to manage biofilm-related infections.
The exact mechanisms through which MIB exerts its biological effects are still under investigation. However, it is hypothesized that its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
